molecular formula C9H7ClN4OS B14220379 N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide CAS No. 828920-64-5

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B14220379
CAS No.: 828920-64-5
M. Wt: 254.70 g/mol
InChI Key: HWJWUDDHPWBYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide is a heterocyclic compound that contains both thiazole and pyridine rings. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the amino and chloro substituents on the thiazole ring, along with the carboxamide group on the pyridine ring, makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the reaction of 5-amino-4-chloro-2-thiazolylamine with pyridine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can produce various substituted thiazole derivatives .

Scientific Research Applications

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide is unique due to the specific combination of its functional groups and the presence of both thiazole and pyridine rings.

Properties

CAS No.

828920-64-5

Molecular Formula

C9H7ClN4OS

Molecular Weight

254.70 g/mol

IUPAC Name

N-(5-amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C9H7ClN4OS/c10-6-7(11)16-9(13-6)14-8(15)5-3-1-2-4-12-5/h1-4H,11H2,(H,13,14,15)

InChI Key

HWJWUDDHPWBYCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=NC(=C(S2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.